molecular formula C16H15NO3S B11523037 1-(1,3-Benzoxazol-2-ylsulfanyl)-3-phenoxypropan-2-ol

1-(1,3-Benzoxazol-2-ylsulfanyl)-3-phenoxypropan-2-ol

Cat. No.: B11523037
M. Wt: 301.4 g/mol
InChI Key: DZGQVAMDVYYOKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-Benzoxazol-2-ylsulfanyl)-3-phenoxypropan-2-ol is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

The synthesis of 1-(1,3-Benzoxazol-2-ylsulfanyl)-3-phenoxypropan-2-ol typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. One common method involves the use of FeCl3 as a catalyst in an aerobic oxidation reaction, with toluene as the solvent at 110°C for 24 hours, yielding the desired product in varying yields depending on the substitution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(1,3-Benzoxazol-2-ylsulfanyl)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like FeCl3, leading to the formation of different oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as NaBH4, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole ring, using reagents like halogens or alkylating agents.

    Cyclization: Cyclization reactions can be catalyzed by acids or bases, leading to the formation of cyclic derivatives.

Common reagents and conditions used in these reactions include FeCl3, NaBH4, halogens, and various catalysts under controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Comparison with Similar Compounds

1-(1,3-Benzoxazol-2-ylsulfanyl)-3-phenoxypropan-2-ol can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its broad spectrum of applications and its ability to undergo various chemical reactions, making it a versatile compound in both research and industrial settings.

Properties

Molecular Formula

C16H15NO3S

Molecular Weight

301.4 g/mol

IUPAC Name

1-(1,3-benzoxazol-2-ylsulfanyl)-3-phenoxypropan-2-ol

InChI

InChI=1S/C16H15NO3S/c18-12(10-19-13-6-2-1-3-7-13)11-21-16-17-14-8-4-5-9-15(14)20-16/h1-9,12,18H,10-11H2

InChI Key

DZGQVAMDVYYOKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(CSC2=NC3=CC=CC=C3O2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.